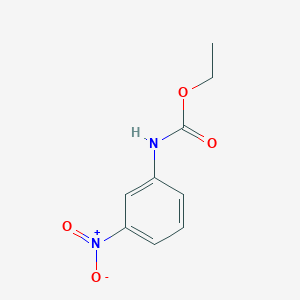

5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester

Vue d'ensemble

Description

Synthesis Analysis

An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular formula of 5-Benzimidazolecarboxylic acid is C8H6N2O2 . Its average mass is 162.145 Da and its monoisotopic mass is 162.042923 Da .Chemical Reactions Analysis

Benzimidazoles have been used in the preparation of various compounds . For instance, 5-Benzimidazolecarboxylic acid has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .Physical And Chemical Properties Analysis

The melting point of 5-Benzimidazolecarboxylic acid is greater than 300 °C (lit.) . Its SMILES string is OC(=O)c1ccc2[nH]cnc2c1 .Applications De Recherche Scientifique

Synthesis and Antiinflammatory Activity :

- Ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids, which can be related to the chemical structure of interest, have been synthesized and tested for anti-inflammatory, analgesic, and ulcerogenic actions. The synthesis involves the reaction of substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate, leading to compounds with high analgesic activity (Abignente et al., 1990).

Synthesis of Novel Benzimidazolopeptides with Antimicrobial, Cytotoxic, and Anthelmintic Potential :

- The synthesis of substituted benzimidazolyl-benzoic/salicylic acids and their coupling with different amino acid ester hydrochlorides resulted in novel benzimidazolopeptide derivatives. These compounds demonstrated good anthelmintic activity against various earthworm species and significant antimicrobial activity against pathogenic strains. Some also showed significant cytotoxic activity against cancer cell lines (Dahiya & Pathak, 2007).

Antineoplastic and Antifilarial Agents :

- A series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized and evaluated for their antineoplastic and antifilarial activities. These compounds showed significant growth inhibition in cancer cells and exhibited antifilarial activity against various adult worms in infected jirds (Ram et al., 1992).

Apoptosis-Inducing Agents for Breast Cancer :

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and evaluated for its cytotoxicity against cancer cell lines. One of the compounds induced apoptosis in breast cancer cells and showed a significant reduction in tumor mass in in vivo studies (Gad et al., 2020).

Analgesic and Anti-inflammatory Agents :

- A new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and tested for their analgesic and anti-inflammatory activities. The study found that one of the compounds emerged as a potent analgesic and anti-inflammatory agent, with mild ulcerogenic potential compared to indomethacin (Gokulan et al., 2012).

Corrosion Inhibitors for Steel :

- Certain pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, were evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds demonstrated significant reduction in corrosion rate, with the inhibiting action increasing with the concentration of the pyrazole compounds (Herrag et al., 2007).

Angiotensin II Receptor Antagonists :

- Research has been conducted on benzimidazole-7-carboxylic acids as potential prodrugs for angiotensin II receptor antagonists, aiming to improve oral bioavailability. Various ester derivatives were synthesized and evaluated for their inhibitory effects, leading to the identification of potent compounds (Kubo et al., 1993).

Safety And Hazards

Orientations Futures

Given its wide range of applications in scientific research, the future directions for 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester could include further exploration of its potential uses in drug synthesis and material science. Additionally, the development of new synthetic methodologies could also be a promising area of future research .

Propriétés

IUPAC Name |

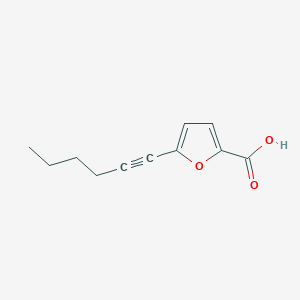

ethyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179118 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

CAS RN |

24370-20-5 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)